Cross-Coupling Reactivity: Bromine vs. Chlorine in 6-Substituted Pyridine Scaffolds
In formate-mediated cross-electrophile reductive coupling, 6-bromopyridines demonstrate superior reactivity compared to 6-chloropyridines under identical catalytic conditions [1]. The bromine substituent at the 6-position facilitates oxidative addition with both homogenous rhodium and heterogeneous palladium catalysts, yielding biaryl products with excellent chemoselectivity, whereas the corresponding chloro analogs typically require more forcing conditions or specialized ligand systems [1].
| Evidence Dimension | Reactivity in cross-electrophile reductive coupling |
|---|---|
| Target Compound Data | Moderate to good yield with excellent chemoselectivity |
| Comparator Or Baseline | 6-Chloropyridines require higher temperatures or specialized catalysts; quantitative yield data not reported in same study |
| Quantified Difference | Qualitative difference in reactivity (bromo > chloro); quantitative class-level inference |
| Conditions | Homogenous rhodium or heterogeneous palladium catalysts with formate as terminal reductant |
Why This Matters
Procurement of the bromo analog reduces optimization time and catalyst screening costs in cross-coupling campaigns compared to less reactive chloro derivatives.
- [1] Czaplik, W. M.; Mayer, M.; Jacobi von Wangelin, A. Formate-Mediated Cross-Electrophile Reductive Coupling of Aryl Iodides and Bromopyridines. Isr. J. Chem. 2020, 60 (3-4), 294–298. View Source
